molecular formula C14H22O7 B12319161 Ascorbyl octanoate

Ascorbyl octanoate

Cat. No.: B12319161
M. Wt: 302.32 g/mol
InChI Key: RHMYJAOMXLDBDV-UHFFFAOYSA-N
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Description

Ascorbyl octanoate (C₂₂H₃₈O₇) is a lipophilic ester derived from ascorbic acid (vitamin C) and octanoic acid (caprylic acid). It retains the antioxidant properties of vitamin C while gaining enhanced solubility in hydrophobic media due to its octanoyl chain . This dual solubility makes it valuable in cosmetics, pharmaceuticals, and food industries, where it stabilizes formulations against oxidation and improves skin penetration . Enzymatic synthesis using lipases is a preferred method for its production, offering eco-friendly conditions and high purity .

Properties

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octanoate

InChI

InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3

InChI Key

RHMYJAOMXLDBDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ascorbyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of ascorbic acid with octanoic acid in the presence of a catalyst, such as sulfuric acid or an immobilized lipase like Novozym 435 . The reaction typically occurs under mild conditions, with temperatures ranging from 40°C to 60°C, and can be carried out in organic solvents like acetone or 2-methyl-2-butanol .

Industrial Production Methods

In industrial settings, the production of this compound often employs enzymatic catalysis due to its specificity and mild reaction conditions. Immobilized lipases are frequently used to catalyze the esterification process, ensuring high yields and purity . The reaction mixture is usually subjected to purification steps, such as crystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ascorbyl octanoate undergoes various chemical reactions, including:

    Oxidation: As an antioxidant, it can be oxidized by reactive oxygen species.

    Hydrolysis: It can be hydrolyzed back to ascorbic acid and octanoic acid in the presence of water and enzymes like esterases.

    Esterification and Transesterification: It can participate in further esterification or transesterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions

    Oxidation: Reactive oxygen species or oxidizing agents like hydrogen peroxide.

    Hydrolysis: Water and esterases under physiological conditions.

    Esterification: Fatty acids or alcohols in the presence of catalysts like sulfuric acid or lipases.

Major Products

    Oxidation: Dehydroascorbic acid and other oxidized derivatives.

    Hydrolysis: Ascorbic acid and octanoic acid.

    Esterification: Various ascorbyl esters depending on the reacting fatty acid or alcohol.

Scientific Research Applications

Ascorbyl octanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Differences

Compound Alkyl Chain Length/Structure Key Properties Applications
Ascorbyl Octanoate C8 (straight chain) Soluble in aqueous and lipid phases; retains vitamin C's antioxidant activity Cosmetics, topical pharmaceuticals
Ascorbyl Palmitate C16 (straight chain) Amphipathic; high thermal stability; enzymatic synthesis yield: 81% Food preservative, emulsifiers
Ascorbyl Oleate C18:1 (monounsaturated) Higher hydrophobicity; stabilizes oils Lipid-rich formulations, edible oils
Ascorbyl Tetraisopalmitate Branched C16 Enhanced solubility/stability due to branching High-end skincare products

Antioxidant Activity

  • This compound: Exhibits equivalent reducing activity (RA) to ascorbic acid, validated in both hydrophilic and lipophilic systems .
  • Ascorbyl Palmitate/Oleate : Demonstrated efficacy in delaying lipid peroxidation in rapeseed oil, with palmitate reducing peroxide values (PV) by 40% compared to control .
  • Key Insight: While all esters retain vitamin C’s RA, their efficacy in specific applications depends on solubility in the target matrix. For instance, octanoate’s shorter chain favors use in emulsions, whereas palmitate and oleate excel in lipid-dominated systems .

Physicochemical Behavior

  • Thermal Properties: this compound (ASC8) and ascorbyl hexadecanoate (ASC16) exhibit distinct phase behaviors. ASC8 forms eutectic mixtures with ASC16, with melting points influenced by chain length .
  • Binding to Proteins: Binding affinity to bovine serum albumin (BSA) increases with chain length: ascorbyl decanoate (C10) > octanoate (C8) > benzoate. Hydrophobic interactions dominate, impacting bioavailability .

Solubility and Formulation Compatibility

  • This compound: Ideal for dual-phase systems (e.g., serums) due to balanced solubility .
  • Ascorbyl Tetraisopalmitate : Branched structure improves miscibility in silicones and oils, preferred in premium cosmetics .

Q & A

Q. What protocols ensure long-term stability of this compound in multi-component formulations?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) over 6 months with HPLC monitoring. Use factorial design experiments to test interactions with excipients (e.g., surfactants, antioxidants). For photostability, follow ICH Q1B guidelines with UV irradiation at 320–400 nm .

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